6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one is a synthetic compound belonging to the class of flavonoids, specifically a type of chromenone. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxy group, and a fluorophenyl substituent. It is primarily studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
The compound can be synthesized through various organic reactions involving starting materials such as resorcinol derivatives and β-keto esters. Research articles detail several methods for its synthesis, showcasing its relevance in medicinal chemistry and organic synthesis.
6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one is classified under:
The synthesis of 6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one typically involves a multi-step process:
Technical details from various studies indicate that yields can vary based on reaction conditions and the specific reagents used .
The molecular structure of 6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one features:
The compound's structure can be represented as follows:
Key Spectral Data:
6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one can undergo several chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives .
The mechanism of action for 6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one involves:
Relevant data from spectral analyses confirm these properties, aiding in further applications and research .
6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one has several scientific applications:
Research continues to explore its full potential within medicinal chemistry and related fields .
The introduction of fluorine atoms into chromen-4-one architectures enhances bioavailability, membrane permeability, and target engagement through steric and electronic effects. Fluorine’s high electronegativity and small atomic radius permit subtle modifications without significant steric perturbation. In 6-ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one, the para-fluorophenyl moiety at C3 increases electrophilicity of the carbonyl group, facilitating hydrogen bonding with biological targets like DNA gyrase or kinase enzymes [4]. This fluorination strategy improves in vitro potency against Gram-positive bacteria, as evidenced by coumarin derivatives disrupting Enterococcus faecalis growth (MIC = 0.2 µg/mL) [4].
Table 1: Bioactivity of Fluorinated Chromen-4-one Derivatives
Compound | Target Pathogen/Protein | Key Activity | Fluorine Position |
---|---|---|---|
6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one | Bacterial DNA gyrase | Growth inhibition of Gram-positive bacteria | para (C3-phenyl) |
3-(2-Chloro-6-fluorophenyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one | Undefined | Synthetic intermediate | ortho (C3-phenyl) |
6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one | Undefined | Cold-chain transport stability | para (C3-phenoxy) |
Fluorine’s position dictates activity: para-substitution optimizes electron withdrawal from the chromenone core, enhancing interactions with catalytic residues in enzyme binding pockets. Conversely, ortho-fluorination introduces steric hindrance that may impede optimal binding [5] [9]. Molecular docking simulations confirm that 4-fluorophenyl derivatives form halogen bonds with Asp73 and Thr165 residues in bacterial DNA gyrase, mimicking natural inhibitors like clorobiocin [4].
Alkyl substituents at C6 (ethyl) and C2 (methyl) significantly influence chromenone pharmacology by modulating lipophilicity, metabolic stability, and steric accessibility. The ethyl group enhances membrane penetration and prolongs half-life by shielding the C7-hydroxy group from glucuronidation. Methylation at C2 prevents enolization of the 4-carbonyl, preserving the keto form critical for protein binding [3] [8].
In photolabile protecting groups, ethyl substitution adjacent to the coumarin-4-yl methylene (e.g., 1-(7-diethylaminocoumarin-4-yl)-1-ethyl esters) reduces hydrolysis by 90% under basic conditions compared to non-alkylated analogs, demonstrating enhanced stability for solid-phase peptide synthesis [8]. Similarly, in natural flavanones, alkylation augments bioactivity:
Table 2: Impact of Alkyl Substituents on Chromenone Bioactivity
Substituent | Position | Pharmacological Effect | Mechanistic Role |
---|---|---|---|
Ethyl | C6 | ↑ Lipophilicity & metabolic stability | Shields C7-OH from phase II metabolism |
Methyl | C2 | ↑ Electrophilicity of C4 carbonyl | Prevents enolization |
Ethyl/Methyl | C6/C2 | Enhanced antibacterial/antifungal effects | Synergistic modulation of electron density |
Ethyl/methyl synergism creates a balanced log P (~2.5–3.5), optimizing cellular uptake while retaining aqueous solubility for in vivo distribution [3].
Hydroxy group orientation dictates redox behavior, hydrogen-bonding capacity, and metal chelation potential. The C7-hydroxy moiety in 6-ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one adopts ortho-positioning to the C6 ethyl group, enabling intramolecular hydrogen bonding that stabilizes the molecule in planar conformations favorable for intercalation. Meta-hydroxy configurations (e.g., C5/C7 dihydroxy pairs) form catechol-like structures crucial for radical scavenging and Mcl-1 inhibition (Kᵢ = 0.21 μM for 4-trifluoromethyl-6,7-dihydroxycoumarin) [6].
Table 3: Hydroxy Group Positioning Effects in Chromenones
Hydroxy Position | Compound Class | Biological Consequence | Target Interaction |
---|---|---|---|
C7-OH (mono-substituted) | 7-Hydroxy-4-methylcoumarin | Moderate Mcl-1 inhibition | Weak H-bonding with Arg263 |
C6,C7-diOH | 6,7-Dihydroxycoumarin | Potent Mcl-1 inhibition (Kᵢ = 1.49 μM) | Chelates Mg²⁺ in ATP-binding pockets |
C7-OH + C6-ethyl | Target compound | Enhanced antibacterial activity | Stabilizes binding to gyrase B subunit |
C7-hydroxy chromenones demonstrate superior antibacterial efficacy over C6-hydroxy isomers due to proximity to the chromenone carbonyl, which forms bidentate hydrogen bonds with bacterial DNA gyrase residues [6] [10]. Methylation of the catechol group reduces Mcl-1 affinity by 6-fold, confirming hydroxy groups’ indispensability in apoptosis regulation [6].
Concluding Remarks
The strategic integration of para-fluorophenyl at C3, ethyl at C6, methyl at C2, and hydroxy at C7 in 6-ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one exemplifies rational optimization of chromen-4-one pharmacophores. Fluorine enhances target specificity, alkyl groups fine-tune pharmacokinetics, and hydroxy positioning governs supramolecular recognition. Future designs should explore ortho-fluoro analogs for steric niche targets and C8-hydroxylation for expanded chelation capacity.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1